![molecular formula C15H24ClN B13633659 Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a derivative of methanamine, where the amine group is attached to a cyclopentyl ring substituted with a 3-(propan-2-yl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 3-(Propan-2-yl)phenyl Group: The cyclopentyl ring is then substituted with a 3-(propan-2-yl)phenyl group using Friedel-Crafts alkylation or similar reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopentyl[4-(propan-2-yl)phenyl]methanamine: A similar compound with a different position of the propan-2-yl group.
Cyclopentyl[3-(methyl)phenyl]methanamine: A compound with a methyl group instead of a propan-2-yl group.
Uniqueness
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
属性
分子式 |
C15H24ClN |
|---|---|
分子量 |
253.81 g/mol |
IUPAC 名称 |
cyclopentyl-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-11(2)13-8-5-9-14(10-13)15(16)12-6-3-4-7-12;/h5,8-12,15H,3-4,6-7,16H2,1-2H3;1H |
InChI 键 |
BKOSJFXECFMHSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)C(C2CCCC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


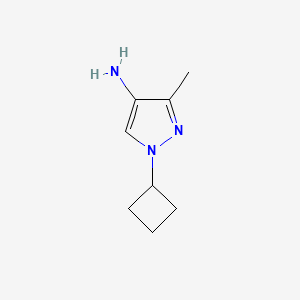
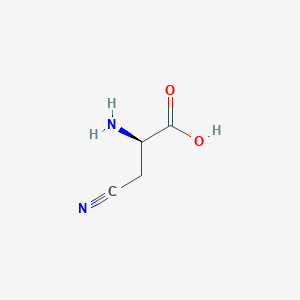
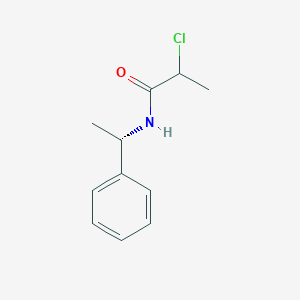
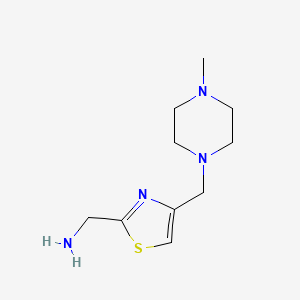
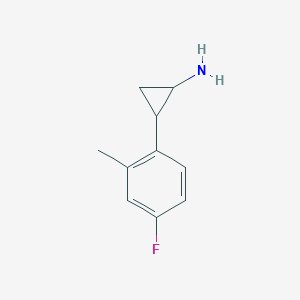
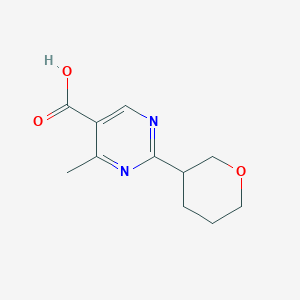
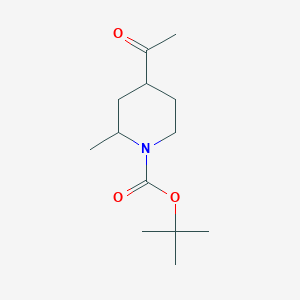
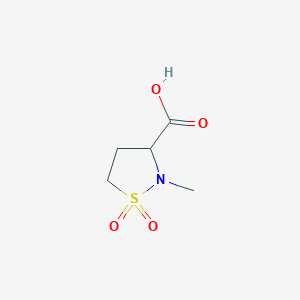
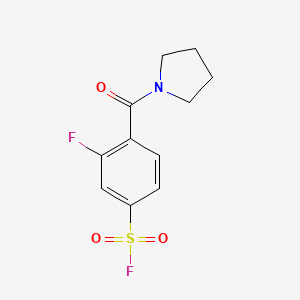
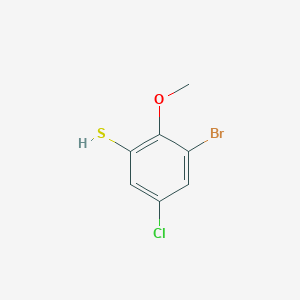
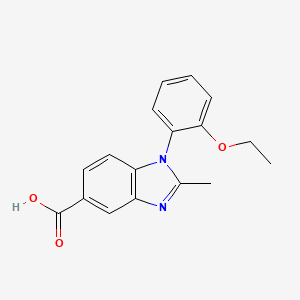
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
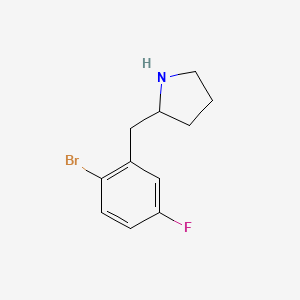
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
